Cas no 1097922-04-7 (1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone)

1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
- 1-(6-amino-7-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
- A906541
- XTB92204
- AMY4626
- AKOS026672434
- CS-0211339
- AESUHWZTMPXZNX-UHFFFAOYSA-N
- 1097922-04-7
- SCHEMBL13395346
- F95712
- 1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
-
- MDL: MFCD20921907
- Inchi: InChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2
- InChI Key: AESUHWZTMPXZNX-UHFFFAOYSA-N
- SMILES: FC(F)(F)C(N1CC2=C(C=C(N)C(Cl)=C2)CC1)=O
Computed Properties
- Exact Mass: 278.04300
- Monoisotopic Mass: 278.0433751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 2.3
Experimental Properties
- PSA: 46.33000
- LogP: 2.88830
1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A595460-25mg |
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | 25mg |
$ 92.00 | 2023-04-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9046-1g |
1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoro-ethanone |
1097922-04-7 | 95% | 1g |
¥2823.0 | 2024-04-26 | |
A2B Chem LLC | AE25221-100mg |
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | 95% | 100mg |
$132.00 | 2024-01-05 | |
A2B Chem LLC | AE25221-250mg |
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | ≥ 95 % | 250mg |
$516.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9046-250.0mg |
1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoro-ethanone |
1097922-04-7 | 95% | 250.0mg |
¥1127.0000 | 2024-07-28 | |
eNovation Chemicals LLC | Y0978583-1g |
1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | 95% | 1g |
$700 | 2024-08-02 | |
Chemenu | CM223296-1g |
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | 95% | 1g |
$400 | 2021-08-04 | |
TRC | A595460-100mg |
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | 100mg |
$ 224.00 | 2023-04-19 | ||
TRC | A595460-50mg |
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | 50mg |
$ 150.00 | 2023-04-19 | ||
A2B Chem LLC | AE25221-1g |
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone |
1097922-04-7 | ≥ 95 % | 1g |
$1072.00 | 2024-04-20 |
1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone Related Literature
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Professional Introduction to Compound with CAS No. 1097922-04-7 and Product Name: 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
The compound with the CAS number 1097922-04-7 and the product name 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, specifically featuring a 3,4-dihydroisoquinoline scaffold, which is well-documented for its diverse biological activities. The presence of an amino group at the 6-position and a chloro substituent at the 7-position enhances its potential as a pharmacophore in drug design.
Recent research in medicinal chemistry has highlighted the importance of fluoroalkyl groups in improving metabolic stability and bioavailability of drug candidates. The incorporation of a trifluoroethylidene moiety in the compound's structure (1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone) aligns with this trend, making it a promising candidate for further exploration in therapeutic applications. The trifluoromethyl group is known to modulate lipophilicity and binding affinity, which are critical factors in drug efficacy.
Studies have demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of the 6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl part of the molecule suggests potential interactions with biological targets such as kinases and transcription factors. These interactions are pivotal in developing novel therapeutic agents targeting various diseases.
The compound's synthesis involves complex organic transformations that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling processes, have been employed to construct the desired framework efficiently. These techniques are essential for producing complex molecules like 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, ensuring that it meets pharmaceutical-grade standards.
In vitro studies have begun to uncover the pharmacological profile of this compound. Preliminary data indicate that it exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The amino group at position 6 appears to play a crucial role in mediating these effects by forming hydrogen bonds with target proteins. Further investigation is warranted to fully elucidate its mechanism of action.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been utilized to predict the binding modes of 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone with potential biological targets. These simulations help in rationalizing its observed activities and guiding structural modifications for improved potency and selectivity. Such computational approaches are integral to modern drug discovery pipelines.
Future directions in research may involve exploring analogs of this compound to enhance its therapeutic potential. By modifying substituents such as the chloro group or introducing additional functional groups like hydroxyl or carboxylic acid moieties, new derivatives can be synthesized. These derivatives may exhibit enhanced bioactivity or improved pharmacokinetic properties compared to the parent compound.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, with its unique structural features, represents a valuable tool for investigating new therapeutic strategies. Its potential applications span multiple therapeutic areas, making it a subject of intense interest in academic and industrial research settings.
As our understanding of disease mechanisms continues to evolve,so does our ability to design targeted therapies。The compound's scaffold provides a versatile platform for exploring new chemical space,which is essential for overcoming drug resistance and addressing unmet medical needs。With ongoing research efforts,it is anticipated that compounds like this will contribute significantly to advancements in human health care。
1097922-04-7 (1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone) Related Products
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
